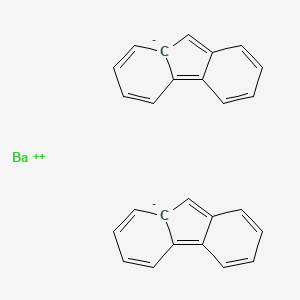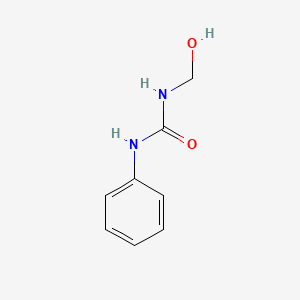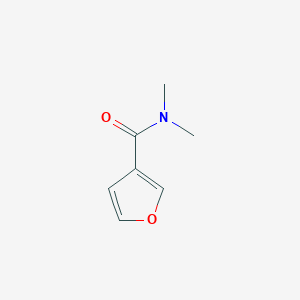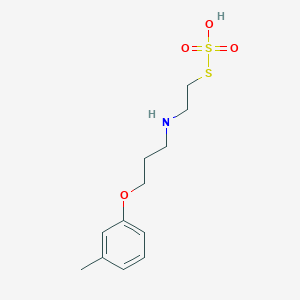
2-(Diphenylarsoryl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylarsoryl)benzoic acid is an organoarsenic compound characterized by the presence of a benzoic acid moiety substituted with a diphenylarsoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylarsoryl)benzoic acid typically involves the reaction of benzoic acid derivatives with diphenylarsine chloride under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization . The reaction is generally carried out under an inert atmosphere to prevent oxidation of the arsenic compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylarsoryl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic center back to arsenic(III).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Diphenylarsoryl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 2-(Diphenylarsoryl)benzoic acid involves its interaction with molecular targets through its arsenic center. The compound can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylarsinic acid: Similar structure but lacks the benzoic acid moiety.
Phenylarsine oxide: Contains a phenyl group instead of a diphenyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring
Uniqueness
2-(Diphenylarsoryl)benzoic acid is unique due to the combination of the diphenylarsoryl group and the benzoic acid moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
25334-70-7 |
|---|---|
Formule moléculaire |
C19H15AsO3 |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
2-diphenylarsorylbenzoic acid |
InChI |
InChI=1S/C19H15AsO3/c21-19(22)17-13-7-8-14-18(17)20(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
Clé InChI |
TWXVXGZGTUSUKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



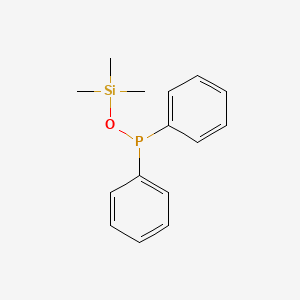
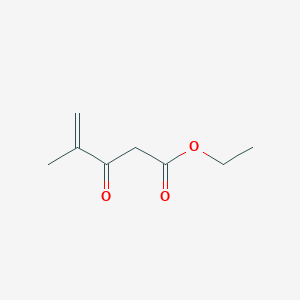
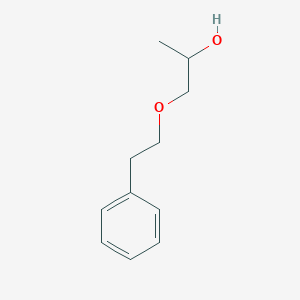
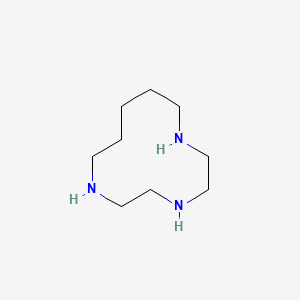
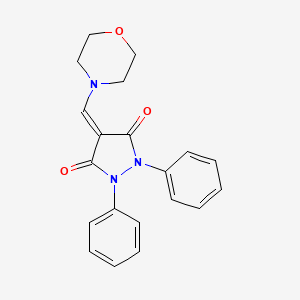
![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)
